Cas no 3064-05-9 (Isoolivil)
Isoolivil structure
Product Name:Isoolivil
CAS No:3064-05-9
MF:C20H24O7
MW:376.400366783142
MDL:MFCD28016454
CID:1080758
PubChem ID:5316262
Update Time:2025-04-20
Isoolivil Chemical and Physical Properties
Names and Identifiers
-
- Cycloolivil
- Isoolivil
- [ "" ]
- (+)-Cycloolivil
- rel-Isoolivil
- MEGxp0_001281
- Cycloolivil, analytical standard
- 9177AF
- BDBM50250506
- Cycloolivil, >=95% (LC/MS-ELSD)
- (2S,3S,4S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-3,4-dihydro-1H-naphthalene-2,6-diol
- ACon1_001444
- AKOS032949006
- FS-8738
- 2,3-Naphthalenedimethanol, 1,2,3,4-tetrahydro-3,7-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-6-methoxy-, (1S,2S,3S)-
- NS00097413
- CHEBI:167779
- CHEMBL516536
- SCHEMBL2902615
- DTXSID101347745
- 163381-96-2
- HY-N3670
- BRD-K14461684-001-01-4
- 3064-05-9
- CS-0024029
- ConMedNP.450
- DA-52228
-
- MDL: MFCD28016454
- Inchi: 1S/C20H24O7/c1-26-17-5-11(3-4-15(17)23)19-13-7-16(24)18(27-2)6-12(13)8-20(25,10-22)14(19)9-21/h3-7,14,19,21-25H,8-10H2,1-2H3/t14-,19+,20-/m1/s1
- InChI Key: KCIQZCNOUZCRGH-VOBQZIQPSA-N
- SMILES: O[C@@]1(CO)CC2C=C(C(=CC=2[C@H](C2C=CC(=C(C=2)OC)O)[C@H]1CO)O)OC
Computed Properties
- Exact Mass: 376.15200
- Monoisotopic Mass: 376.15220310 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 489
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 120
- Molecular Weight: 376.4
- XLogP3: 1.5
Experimental Properties
- Color/Form: Powder
- Density: 1.354±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 175-176 ºC (methanol )
- Boiling Point: 623.7±55.0 °C at 760 mmHg
- Flash Point: 331.0±31.5 °C
- Solubility: Slightly soluble (3.2 g/l) (25 º C),
- PSA: 119.61000
- LogP: 1.13490
- Vapor Pressure: 0.0±1.9 mmHg at 25°C
Isoolivil Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 50
- Safety Instruction: 61
-
Hazardous Material Identification:
- Storage Condition:Store at 4 ℃, better at -4 ℃
Isoolivil Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00104-1MG |
Cycloolivil |
3064-05-9 | 1mg |
¥3083.71 | 2023-09-14 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83489-10MG |
Cycloolivil |
3064-05-9 | 10mg |
¥9182.69 | 2023-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3839-10 mg |
Cycloolivil |
3064-05-9 | 10mg |
¥4074.00 | 2022-04-26 | ||
| TargetMol Chemicals | T3839-1mg |
Cycloolivil |
3064-05-9 | 1mg |
¥ 617 | 2024-07-20 | ||
| TargetMol Chemicals | T3839-5mg |
Cycloolivil |
3064-05-9 | 5mg |
¥ 2987 | 2024-07-20 | ||
| PhytoLab | 83489-50mg |
Cycloolivil |
3064-05-9 | ≥ 90.0 % | 50mg |
€1426.5 | 2023-10-25 | |
| PhytoLab | 83489-250mg |
Cycloolivil |
3064-05-9 | ≥ 90.0 % | 250mg |
€6736.25 | 2023-10-25 | |
| PhytoLab | 83489-500mg |
Cycloolivil |
3064-05-9 | ≥ 90.0 % | 500mg |
€12680 | 2023-10-25 | |
| PhytoLab | 83489-1000mg |
Cycloolivil |
3064-05-9 | ≥ 90.0 % | 1000mg |
€23775 | 2023-10-25 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83489-10MG |
3064-05-9 | 10MG |
¥8745.42 | 2023-01-06 |
Isoolivil Related Literature
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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- 548-29-8(2,3-Naphthalenedimethanol,1,2,3,4-tetrahydro-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-6-methoxy-,(1S,2R,3R)-)
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